Cas no 100114-63-4 (Ethyl 5-Amino-1,3-thiazole-2-carboxylate)
Ethyl 5-Amino-1,3-thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-aminothiazole-2-carboxylate
- ethyl 5-amino-1,3-thiazole-2-carboxylate
- 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester
- BS-13559
- Z1262634397
- AKOS022186918
- SY140217
- 100114-63-4
- CS-0439562
- E86591
- MFCD20697238
- EN300-112164
- SCHEMBL5879520
- Ethyl5-aminothiazole-2-carboxylate
- Ethyl 5-Amino-1,3-thiazole-2-carboxylate
-
- MDL: MFCD20697238
- Inchi: 1S/C6H8N2O2S/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2,7H2,1H3
- InChI Key: IZCSREAMZDZVFW-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1C(=O)OCC)N
Computed Properties
- Exact Mass: 172.03064868g/mol
- Monoisotopic Mass: 172.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 93.4Ų
Experimental Properties
- Color/Form: No date available
- Density: No date available
- Melting Point: No date available
- Boiling Point: No date available
- Flash Point: No date available
- Vapor Pressure: No date available
Ethyl 5-Amino-1,3-thiazole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-Amino-1,3-thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190114-1g |
ethyl 5-aminothiazole-2-carboxylate |
100114-63-4 | 95% | 1g |
$720 | 2021-08-05 | |
| TRC | B434645-5mg |
Ethyl 5-Amino-1,3-thiazole-2-carboxylate |
100114-63-4 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434645-10mg |
Ethyl 5-Amino-1,3-thiazole-2-carboxylate |
100114-63-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B434645-50mg |
Ethyl 5-Amino-1,3-thiazole-2-carboxylate |
100114-63-4 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Alichem | A059003767-1g |
Ethyl 5-aminothiazole-2-carboxylate |
100114-63-4 | 95% | 1g |
$607.60 | 2023-09-04 | |
| abcr | AB523219-250 mg |
Ethyl 5-amino-1,3-thiazole-2-carboxylate; . |
100114-63-4 | 250mg |
€766.00 | 2023-06-14 | ||
| abcr | AB523219-1 g |
Ethyl 5-amino-1,3-thiazole-2-carboxylate; . |
100114-63-4 | 1g |
€1477.00 | 2023-06-14 | ||
| Chemenu | CM190114-1g |
ethyl 5-aminothiazole-2-carboxylate |
100114-63-4 | 95% | 1g |
$633 | 2023-01-08 | |
| Enamine | EN300-112164-0.05g |
ethyl 5-amino-1,3-thiazole-2-carboxylate |
100114-63-4 | 95% | 0.05g |
$229.0 | 2023-10-27 | |
| Enamine | EN300-112164-0.1g |
ethyl 5-amino-1,3-thiazole-2-carboxylate |
100114-63-4 | 95% | 0.1g |
$342.0 | 2023-10-27 |
Ethyl 5-Amino-1,3-thiazole-2-carboxylate Suppliers
Ethyl 5-Amino-1,3-thiazole-2-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Ethyl 5-Amino-1,3-thiazole-2-carboxylate
Ethyl 5-Amino-1,3-thiazole-2-carboxylate (CAS No. 100114-63-4): A Key Intermediate in Modern Pharmaceutical Research
Ethyl 5-Amino-1,3-thiazole-2-carboxylate (CAS No. 100114-63-4) is a significant intermediate in the field of pharmaceutical chemistry, playing a crucial role in the synthesis of various bioactive compounds. This compound, characterized by its thiazole core structure, has garnered considerable attention due to its versatility and utility in drug development. The thiazole moiety is a heterocyclic compound consisting of sulfur and nitrogen atoms, making it a valuable scaffold for medicinal chemists seeking to design novel therapeutic agents.
The structural features of Ethyl 5-Amino-1,3-thiazole-2-carboxylate make it an ideal candidate for further functionalization. The presence of both an amino group and a carboxylate ester side chain provides multiple points for chemical modification, enabling the synthesis of a wide range of derivatives with distinct pharmacological properties. This flexibility has been exploited in the development of antibiotics, antiviral agents, and anti-inflammatory drugs.
Recent advancements in pharmaceutical research have highlighted the importance of thiazole derivatives in addressing various diseases. For instance, studies have demonstrated that compounds incorporating the thiazole scaffold exhibit potent activity against bacterial infections, particularly those caused by multidrug-resistant strains. The amino group in Ethyl 5-Amino-1,3-thiazole-2-carboxylate can be further modified to enhance binding affinity to bacterial enzymes, thereby improving therapeutic efficacy.
In addition to its applications in antibiotic development, Ethyl 5-Amino-1,3-thiazole-2-carboxylate has shown promise in the treatment of viral infections. Researchers have identified several thiazole derivatives that inhibit viral proteases and polymerases, crucial enzymes for viral replication. The carboxylate ester group offers a site for conjugation with other bioactive molecules, facilitating the design of targeted antiviral agents.
The anti-inflammatory potential of thiazole derivatives has also been extensively studied. Compounds derived from Ethyl 5-Amino-1,3-thiazole-2-carboxylate have been found to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase. These findings have opened new avenues for the development of novel anti-inflammatory drugs with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of Ethyl 5-Amino-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that pharmaceutical-grade material is obtained for further applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex thiazole framework efficiently.
The growing interest in green chemistry has also influenced the synthesis of Ethyl 5-Amino-1,3-thiazole-2-carboxylate. Researchers are increasingly adopting solvent-free reactions and microwave-assisted synthesis to minimize environmental impact while maintaining high reaction efficiency. These sustainable approaches align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing.
In conclusion, Ethyl 5-Amino-1,3-thiazole-2-carboxylate (CAS No. 100114-63-4) is a versatile intermediate with significant applications in modern pharmaceutical research. Its unique structural features enable the synthesis of diverse bioactive compounds targeting various diseases. As research continues to uncover new therapeutic uses for thiazole derivatives, compounds derived from this intermediate are poised to play a pivotal role in the next generation of drug development.
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